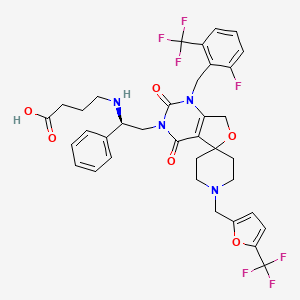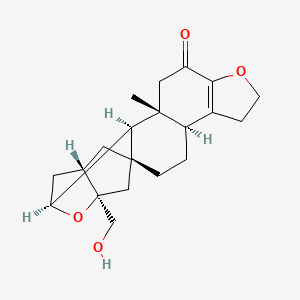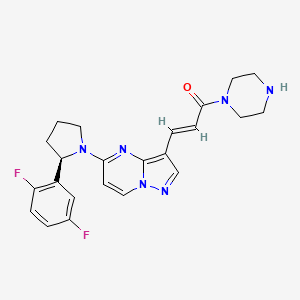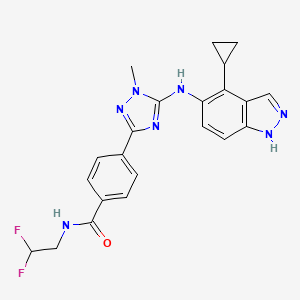
Zelasudil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of zelasudil involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and conditions to ensure the desired selectivity and yield . Industrial production methods focus on optimizing these synthetic routes to achieve high purity and scalability .
Chemical Reactions Analysis
Zelasudil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zelasudil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of ROCK2 in various cellular processes . In biology, this compound is used to investigate the mechanisms of fibrosis and other related diseases . In medicine, it is being developed as a potential treatment for idiopathic pulmonary fibrosis and other fibrotic conditions . Additionally, this compound has shown potential in preclinical models for the treatment of cancer-associated fibrosis .
Mechanism of Action
Zelasudil exerts its effects by selectively inhibiting ROCK2, a protein that plays a central role in certain molecular pathways involved in fibrosis . By targeting ROCK2, this compound can modulate various cellular processes, including inflammation and tissue remodeling . This selective inhibition helps to prevent the hypotensive side effects typically associated with systemic pan-ROCK inhibitors .
Comparison with Similar Compounds
Zelasudil is unique in its high selectivity for ROCK2, which distinguishes it from other ROCK inhibitors that target both ROCK1 and ROCK2 . Similar compounds include fasudil and ripasudil, which are non-selective ROCK inhibitors . The selective inhibition of ROCK2 by this compound offers a better safety profile and reduced side effects compared to these non-selective inhibitors .
Properties
CAS No. |
2365193-22-0 |
|---|---|
Molecular Formula |
C22H21F2N7O |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-[5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1,2,4-triazol-3-yl]-N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30) |
InChI Key |
HSZPZEGJQCFGDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(C=C2)C(=O)NCC(F)F)NC3=C(C4=C(C=C3)NN=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


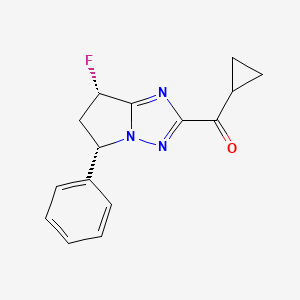
![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)
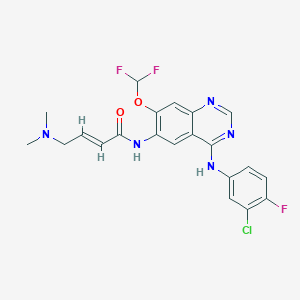
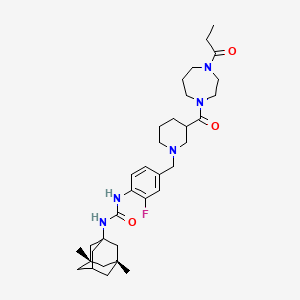


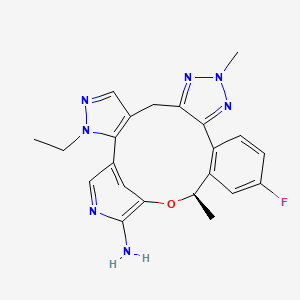

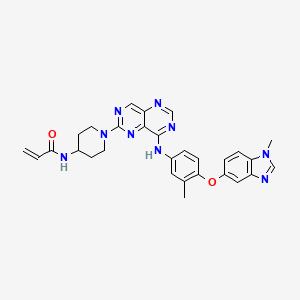
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
